5-Amino-3-(3,5-dibromophenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(3,5-dibromophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a dibromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3,5-dibromophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dibromoaniline with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3,5-dibromophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dibromo groups can be reduced to form mono- or de-brominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Mono- or de-brominated triazole derivatives.
Substitution: Triazole derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
5-Amino-3-(3,5-dibromophenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3,5-dibromophenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The presence of the dibromophenyl group can enhance its binding affinity and specificity towards these targets. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(3,5-dichlorophenyl)-1H-1,2,4-triazole: Similar structure but with chlorine atoms instead of bromine.
5-Amino-3-(3,5-difluorophenyl)-1H-1,2,4-triazole: Similar structure but with fluorine atoms instead of bromine.
5-Amino-3-(3,5-dimethylphenyl)-1H-1,2,4-triazole: Similar structure but with methyl groups instead of bromine.
Uniqueness
The presence of bromine atoms in 5-Amino-3-(3,5-dibromophenyl)-1H-1,2,4-triazole imparts unique properties, such as increased molecular weight and potential for halogen bonding. These characteristics can enhance its reactivity and binding affinity in various applications, making it distinct from its chlorinated, fluorinated, or methylated analogs.
Properties
Molecular Formula |
C8H6Br2N4 |
---|---|
Molecular Weight |
317.97 g/mol |
IUPAC Name |
5-(3,5-dibromophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6Br2N4/c9-5-1-4(2-6(10)3-5)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChI Key |
CCCCNUOFMCZCGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=NC(=NN2)N |
Origin of Product |
United States |
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